2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride
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Overview
Description
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl and a molecular weight of 217.14 g/mol. This compound is a dihydrochloride salt of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol, which is a chiral molecule. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 3-aminopyrrolidine.
Alkylation Reaction: The starting material undergoes an alkylation reaction with an appropriate alkyl halide, such as 1-bromopropane, to form the intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to produce 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol.
Dihydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce any functional groups present.
Substitution: Substitution reactions can occur at the amine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the reagents used.
Scientific Research Applications
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.
Comparison with Similar Compounds
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is similar to other compounds with similar structures, such as:
3-aminopyrrolidine
Propan-1-ol
Dihydrochloride salts of other amines
Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both amine and hydroxyl functional groups, which contribute to its unique chemical properties and reactivity.
Properties
CAS No. |
2408946-87-0 |
---|---|
Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.1 |
Purity |
0 |
Origin of Product |
United States |
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